molecular formula C23H24O2S B14337909 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid CAS No. 104224-10-4

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid

Cat. No.: B14337909
CAS No.: 104224-10-4
M. Wt: 364.5 g/mol
InChI Key: VYBLDUKQAWIMMM-UHFFFAOYSA-N
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Description

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a naphthalene moiety with significant steric hindrance due to the presence of four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzothiophene with an appropriate acyl chloride, followed by cyclization and subsequent functional group modifications to introduce the naphthalene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or hydroxyl groups .

Scientific Research Applications

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety provides steric hindrance, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid lies in its combination of a benzothiophene core and a highly substituted naphthalene moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields .

Biological Activity

The compound 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is part of a class of benzothiophene derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by its benzothiophene core and a substituted naphthalene moiety. The molecular formula is C24H28O2C_{24}H_{28}O_2 with a molecular weight of approximately 348.478 Da. Understanding its chemical properties is essential for elucidating its biological mechanisms.

1. Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated efficacy against breast and prostate cancer cells by targeting specific signaling pathways involved in tumor growth .

2. Anti-inflammatory Effects

Benzothiophene compounds are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This inhibition can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of benzothiophenes has been documented against both gram-positive and gram-negative bacteria. Compounds within this class have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

4. Antioxidant Properties

Antioxidant activity is another notable feature of benzothiophene derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Research Findings

Biological ActivityMechanismReferences
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryInhibition of COX-2, LOX
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging

Case Studies

  • Anticancer Study : A study involving a series of benzothiophene derivatives showed that modifications at specific positions on the benzothiophene ring significantly enhanced anticancer activity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The study concluded that structural diversity plays a crucial role in biological efficacy .
  • Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Properties

CAS No.

104224-10-4

Molecular Formula

C23H24O2S

Molecular Weight

364.5 g/mol

IUPAC Name

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C23H24O2S/c1-22(2)9-10-23(3,4)18-11-14(7-8-17(18)22)19-12-15-5-6-16(21(24)25)13-20(15)26-19/h5-8,11-13H,9-10H2,1-4H3,(H,24,25)

InChI Key

VYBLDUKQAWIMMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(S3)C=C(C=C4)C(=O)O)(C)C)C

Origin of Product

United States

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